

# The Impact of BI-135585 on Cellular Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**BI-135585** is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol. By reducing local cortisol concentrations in key metabolic tissues, **BI-135585** modulates glucocorticoid receptor (GR) signaling and consequently affects a range of downstream pathways implicated in metabolism, inflammation, and the neuroendocrine system. This technical guide provides an in-depth analysis of the signaling pathways affected by **BI-135585**, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the molecular interactions.

# Core Mechanism of Action: Inhibition of 11β-HSD1 and Modulation of Glucocorticoid Signaling

The primary mechanism of action of **BI-135585** is the competitive inhibition of  $11\beta$ -HSD1. This enzyme is highly expressed in glucocorticoid target tissues such as the liver, adipose tissue, and the brain. By blocking the conversion of cortisone to cortisol, **BI-135585** effectively reduces the intracellular concentration of active glucocorticoids, thereby dampening the activation of the glucocorticoid receptor (GR).[1]



### Foundational & Exploratory

Check Availability & Pricing

Activated GR translocates to the nucleus and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, regulating their transcription. The downstream effects of **BI-135585** are therefore a direct consequence of altered gene expression profiles that would otherwise be driven by cortisol.





Click to download full resolution via product page

Diagram 1: Mechanism of BI-135585 Action.



## **Quantitative Analysis of BI-135585 Activity**

The potency and efficacy of **BI-135585** have been quantified in various in vitro and in vivo studies.

| Parameter                                         | Value                                                              | Species/System                           | Reference |
|---------------------------------------------------|--------------------------------------------------------------------|------------------------------------------|-----------|
| IC50 (11β-HSD1)                                   | 13 nM                                                              | Recombinant Human                        | [2]       |
| 4.3 nM                                            | Human Adipocytes                                                   | [3][4]                                   |           |
| 11 nM                                             | Human Adipose<br>Tissue (ex vivo)                                  | [2]                                      |           |
| Selectivity                                       | >1000-fold                                                         | Over other hydroxysteroid dehydrogenases | [2][4]    |
| Inhibition in Adipose<br>Tissue (ex vivo)         | IC50 ~100 nM<br>(abdominal<br>subcutaneous), ~10<br>nM (perirenal) | Cynomolgus Monkey                        | [2]       |
| Inhibition in Adipose<br>Tissue (in vivo)         | 67% (1 mg/kg), 90%<br>(3 mg/kg)                                    | Cynomolgus Monkey                        | [2]       |
| Liver 11β-HSD1<br>Inhibition (Human)              | Decrease in urinary<br>(aTHF+THF)/THE<br>ratio                     | Patients with Type 2<br>Diabetes         | [5]       |
| Adipose Tissue 11β-<br>HSD1 Inhibition<br>(Human) | Median 90% after single dose                                       | Healthy Volunteers                       | [5]       |
| ≤31% after 14 days                                | Patients with Type 2<br>Diabetes                                   | [5]                                      |           |

# Affected Signaling Pathways Hypothalamus-Pituitary-Adrenal (HPA) Axis



The inhibition of peripheral cortisol production by **BI-135585** can lead to a compensatory response in the HPA axis. Reduced negative feedback from cortisol can result in a mild increase in adrenocorticotropic hormone (ACTH) levels.[5] This, in turn, may stimulate adrenal steroidogenesis.



Click to download full resolution via product page

Diagram 2: BI-135585 and the HPA Axis.

## Inflammatory Signaling (NF-кВ Pathway)

Glucocorticoids are potent anti-inflammatory agents, partly through their inhibition of the NF- $\kappa$ B signaling pathway. The expression of 11 $\beta$ -HSD1 itself can be induced by pro-inflammatory cytokines via NF- $\kappa$ B and C/EBP $\beta$ .[6] By reducing intracellular cortisol, **BI-135585** may modulate the inflammatory response in tissues where 11 $\beta$ -HSD1 is active. Studies with other



11 $\beta$ -HSD1 inhibitors have shown a reduction in the expression of pro-inflammatory cytokines like IL-1 $\beta$ , CXCL2, and TNF $\alpha$ .[7]



Click to download full resolution via product page

**Diagram 3:** Crosstalk with NF-κB Signaling.

### **Metabolic Pathways**

Given the role of cortisol in regulating glucose and lipid metabolism, inhibition of  $11\beta$ -HSD1 is expected to have significant metabolic consequences. In adipose tissue, cortisol promotes lipolysis.[8] By reducing intracellular cortisol, **BI-135585** may decrease lipolysis.[8] In the liver, cortisol stimulates gluconeogenesis. Inhibition of  $11\beta$ -HSD1 has been investigated as a therapeutic strategy for type 2 diabetes due to its potential to improve insulin sensitivity and reduce hepatic glucose production.[6]

# Experimental Protocols In Vitro 11β-HSD1 Inhibition Assay (IC50 Determination)

This protocol is based on a homogenous time-resolved fluorescence (HTRF) assay.



#### Materials:

- Recombinant human 11β-HSD1 enzyme
- Cortisone (substrate)
- NADPH (cofactor)
- Glucose-6-phosphate and glucose-6-phosphate dehydrogenase (for NADPH regeneration)
- Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
- BI-135585 or other test compounds
- HTRF detection reagents (cortisol-d2 and anti-cortisol-cryptate)
- 384-well microplates

#### Procedure:

- Prepare serial dilutions of BI-135585 in the assay buffer.
- In a 384-well plate, add the recombinant 11β-HSD1 enzyme, cortisone, NADPH, and the NADPH regenerating system.
- Add the different concentrations of BI-135585 to the wells. Include control wells with no inhibitor.
- Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
- Stop the reaction by adding a stop solution containing EDTA or a known 11β-HSD1 inhibitor.
- Add the HTRF detection reagents and incubate at room temperature to allow for antibody binding.
- Read the fluorescence at the appropriate wavelengths using an HTRF-compatible plate reader.



Calculate the percent inhibition for each concentration of BI-135585 and determine the IC50 value by fitting the data to a dose-response curve.

## Ex Vivo Measurement of $11\beta$ -HSD1 Activity in Adipose Tissue

This protocol describes the measurement of  $11\beta$ -HSD1 activity in fresh adipose tissue biopsies.[9]

#### Materials:

- Subcutaneous adipose tissue biopsies
- Deuterated cortisone (d4-cortisone) as a tracer
- Incubation medium (e.g., DMEM)
- BI-135585 or other test compounds
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

#### Procedure:

- Immediately after collection, place the adipose tissue biopsy in ice-cold saline.
- Dissect the tissue into small fragments of a defined weight.
- Place the tissue fragments in a multi-well plate containing incubation medium with d4cortisone.
- For inhibition studies, add different concentrations of **BI-135585** to the wells.
- Incubate the plate at 37°C in a humidified incubator for a specific time (e.g., 24 hours).
- After incubation, collect the supernatant.
- Extract the steroids from the supernatant using an organic solvent (e.g., ethyl acetate).



- Analyze the levels of d4-cortisone and its product, d4-cortisol, using LC-MS/MS.
- Calculate the percent conversion of d4-cortisone to d4-cortisol to determine 11β-HSD1 activity.
- Determine the inhibitory effect of **BI-135585** by comparing the conversion in the treated samples to the control samples.

### Conclusion

**BI-135585** is a selective inhibitor of 11β-HSD1 that primarily impacts the glucocorticoid signaling pathway by reducing intracellular cortisol levels. This mechanism of action has pleiotropic effects, influencing the HPA axis, inflammatory responses, and key metabolic processes. The quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers and drug development professionals working on 11β-HSD1 inhibitors and related therapeutic areas. Further investigation into the intricate crosstalk between glucocorticoid signaling and other cellular pathways will continue to elucidate the full therapeutic potential of compounds like **BI-135585**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of BI 135585, an in vivo efficacious oxazinanone-based 11β hydroxysteroid dehydrogenase type 1 inhibitor PMID: 28528082 | MCE [medchemexpress.cn]
- 5. Safety, pharmacokinetics and pharmacodynamics of BI 135585, a selective 11β-hydroxysteroid dehydrogenase-1 (HSD1) inhibitor in humans: liver and adipose tissue 11β-HSD1 inhibition after acute and multiple administrations over 2 weeks PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. Regulation of 11β-HSD1 expression during adipose tissue expansion by hypoxia through different activities of NF-κB and HIF-1α PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of 11β-HSD1 Ameliorates Cognition and Molecular Detrimental Changes after Chronic Mild Stress in SAMP8 Mice PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Impact of BI-135585 on Cellular Signaling: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606072#signaling-pathways-affected-by-bi-135585]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com